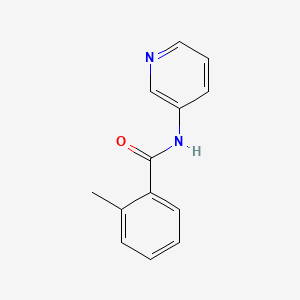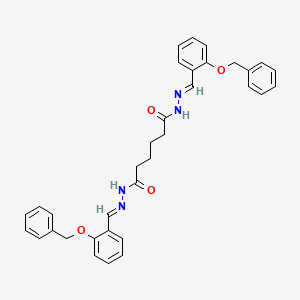![molecular formula C16H16N4OS B12051322 6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The reaction is carried out at room temperature for 7-10 minutes, resulting in the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of p38 MAP kinase. This kinase is involved in the regulation of inflammatory responses, and its inhibition can lead to reduced inflammation and other therapeutic effects . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, blocking its activity .
Comparison with Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives, such as:
- 6-Amino-3-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-3-ethyl-4-[4-(ethylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share similar structures but differ in their substituents, which can lead to variations in their biological activities and chemical properties . The unique combination of substituents in 6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-amino-3-ethyl-4-(4-methylsulfanylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C16H16N4OS/c1-3-12-14-13(9-4-6-10(22-2)7-5-9)11(8-17)15(18)21-16(14)20-19-12/h4-7,13H,3,18H2,1-2H3,(H,19,20) |
InChI Key |
DYTOSEITYGKMPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B12051244.png)


![4-hydroxy-N-(3-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051273.png)


![[2-ethoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051284.png)

![3-Methyl-2-(3-methylbutyl)-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051299.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12051304.png)



